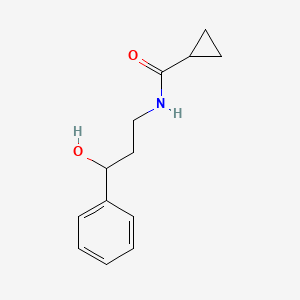
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C13H17NO2 This compound features a cyclopropane ring attached to a carboxamide group, with a 3-hydroxy-3-phenylpropyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with unique chemical and physical properties.
作用機序
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the phenyl and cyclopropane rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- N-(3-hydroxyphenyl)cyclopropanecarboxamide
- N-(2-methoxyphenyl)acetamide
- 1-hydroxy-1-cyclopropanecarboxylic acid
Comparison:
- N-(3-hydroxyphenyl)cyclopropanecarboxamide: Similar structure but lacks the 3-phenylpropyl substituent, which may affect its binding properties and reactivity.
- N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and potential applications.
- 1-hydroxy-1-cyclopropanecarboxylic acid: Lacks the amide group, which significantly alters its chemical properties and potential uses.
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide stands out due to its unique combination of functional groups and structural features, making it a versatile compound for various research applications.
生物活性
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and various research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring, which imparts rigidity and unique electronic properties to the molecule. The presence of the hydroxyl group and phenyl moiety enhances its biological interactions, making it a candidate for various pharmacological activities.
Biological Activities
- Modulation of Ion Channels :
- Anticancer Activity :
- Anti-inflammatory Properties :
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 2-phenyl acetonitrile derivatives.
- Alkylation : These derivatives undergo α-alkylation with dibromoethane.
- Conversion to Acid : The cyano group is converted to a carboxylic acid using hydrochloric acid.
- Coupling Reaction : Finally, the acid derivative is coupled with various amines using coupling agents such as HATU to yield the desired amide product .
Case Study 1: Pain Management
A study investigated the effects of this compound on pain relief in animal models. The results indicated a significant reduction in pain responses when administered prior to inducing pain stimuli, supporting its role as a TRPA1 modulator.
Case Study 2: Anticancer Efficacy
Another research project focused on the anticancer properties of this compound against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The findings revealed that specific derivatives exhibited moderate to excellent anticancer activity, highlighting the importance of structural modifications in enhancing efficacy .
Research Findings Summary
特性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(10-4-2-1-3-5-10)8-9-14-13(16)11-6-7-11/h1-5,11-12,15H,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNZGGFZPPWZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














